molecular formula C18H19F3N4O3S B2527303 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 921795-59-7

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Katalognummer: B2527303
CAS-Nummer: 921795-59-7
Molekulargewicht: 428.43
InChI-Schlüssel: PYODYHVMOHCKAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex acetamide derivative featuring a central 1H-imidazole ring substituted with a hydroxymethyl group at position 5 and a cyclopropylcarbamoyl-methyl moiety at position 1. The sulfanyl (-S-) bridge links the imidazole core to an acetamide group, which is further substituted with a 4-(trifluoromethyl)phenyl group.

Eigenschaften

IUPAC Name

N-cyclopropyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c19-18(20,21)11-1-3-12(4-2-11)24-16(28)10-29-17-22-7-14(9-26)25(17)8-15(27)23-13-5-6-13/h1-4,7,13,26H,5-6,8-10H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYODYHVMOHCKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves multiple steps, including the formation of the imidazole ring, the introduction of the cyclopropylcarbamoyl group, and the attachment of the trifluoromethyl phenyl group. Common reagents used in these reactions include cyclopropyl isocyanate, formaldehyde, and trifluoromethyl benzene. The reaction conditions typically involve the use of catalysts and solvents such as dichloromethane and acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, alcohols, and substituted imidazoles.

Wissenschaftliche Forschungsanwendungen

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

N-[4-(Trifluoromethyl)phenyl]acetamide Derivatives

Compound A: 2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 921572-59-0)

  • Key Differences :
    • Replaces cyclopropylcarbamoyl with 4-chlorobenzylcarbamoyl.
    • Substitutes 4-(trifluoromethyl)phenyl with 2-fluorophenyl.
  • The 2-fluorophenyl substituent may reduce steric hindrance compared to the bulkier 4-(trifluoromethyl)phenyl group, affecting target binding .

Compound B : 2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 923202-22-6)

  • Key Differences :
    • Cyclopentylcarbamoyl replaces cyclopropylcarbamoyl.
    • Trifluoromethylphenyl is at position 3 instead of 3.
  • Impact : The larger cyclopentyl group may increase steric hindrance, reducing binding affinity to compact active sites. The 3-(trifluoromethyl)phenyl substitution could alter electronic effects compared to the 4-position isomer .

Imidazole-Sulfanyl-Acetamide Scaffold Variants

Compound C : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Key Differences :
    • Replaces hydroxymethyl with methyl and methylsulfinyl groups.
    • Incorporates a pyridyl group instead of phenyl.
  • The pyridyl group may improve solubility but reduce lipophilicity .

Pharmacokinetic and Bioactivity Comparisons

While direct bioactivity data for the target compound is unavailable, insights can be inferred from structurally related molecules:

  • Metabolic Stability : The trifluoromethyl group in the 4-position (target compound) vs. 3-position (Compound B) may enhance metabolic stability due to reduced susceptibility to oxidative degradation .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Potential Bioactivity
Target Compound C₁₉H₂₀F₃N₄O₃S 465.45 Cyclopropylcarbamoyl, 4-(trifluoromethyl)phenyl HDAC inhibition (predicted)
Compound A C₂₀H₁₉ClFN₃O₃S 435.90 4-Chlorobenzyl, 2-fluorophenyl Antimicrobial (hypothesized)
Compound B C₂₀H₂₃F₃N₄O₃S 456.50 Cyclopentylcarbamoyl, 3-(trifluoromethyl)phenyl Anti-inflammatory (predicted)
Compound C C₁₈H₁₈FN₃O₂S·2H₂O 407.44 Methylsulfinyl, 4-fluorophenyl, pyridyl Kinase inhibition (reported)

Biologische Aktivität

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's activity.

Chemical Structure and Properties

The compound's molecular formula is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S, with a molecular weight of 402.5 g/mol. Its structure includes an imidazole ring, a cyclopropylcarbamoyl group, and a trifluoromethylphenyl moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H26N4O3SC_{20}H_{26}N_{4}O_{3}S
Molecular Weight402.5 g/mol
CAS Number923245-76-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets including enzymes and receptors. The imidazole ring is known for participating in hydrogen bonding, which may enhance binding affinity to target proteins. The cyclopropylcarbamoyl group potentially increases the compound's specificity and efficacy in biological systems.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might act as an agonist or antagonist at certain receptor sites, influencing various physiological responses.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer properties. For instance, a study demonstrated that related imidazole derivatives showed cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of imidazole-based compounds. The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes in pathogens.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of imidazole derivatives on human cancer cell lines.
    • Findings : Compounds demonstrated IC50 values in the micromolar range against several cancer types, indicating strong potential for further development as anticancer agents.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the effectiveness of sulfanyl-containing compounds against gram-positive and gram-negative bacteria.
    • Findings : The compound exhibited significant inhibition zones in agar diffusion tests, suggesting potent antimicrobial activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.